Antimony(v) sodium trioxide 1/4-water

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Antimony(v) sodium trioxide 1/4-water, with the chemical formula H6NaO4Sb and CAS number 10049-22-6, is a compound that contains antimony in the pentavalent oxidation state. It typically appears as a white solid and is known for its applications in various industrial processes. This compound is a hydrated form of sodium antimonate, which is characterized by its unique properties and reactivity in different environments.

This indicates that antimony can form hydroxo complexes, which are important for its solubility and bioavailability. Additionally, it can react with acids to produce soluble antimony salts:

Such reactions are crucial in understanding its behavior in biological systems and environmental contexts.

Studies have shown that exposure to antimony compounds can lead to lung inflammation and other respiratory conditions due to particle accumulation in lung tissues . The biological interactions also depend on the oxidation state of antimony, with pentavalent forms generally being more bioavailable than trivalent forms.

Antimony(v) sodium trioxide can be synthesized through several methods, including:

- Neutralization Reaction: Reacting sodium hydroxide with antimony pentoxide in water.

- Precipitation Method: Mixing solutions of sodium carbonate and antimony chloride under controlled conditions to precipitate the compound.

- Hydrothermal Synthesis: Utilizing high temperature and pressure conditions to facilitate the formation of hydrated forms of sodium antimonate.

These methods allow for the production of pure compounds suitable for various applications.

Antimony(v) sodium trioxide has several applications across different industries:

- Flame Retardants: It is often used as a flame retardant additive in plastics and textiles.

- Glass Manufacturing: The compound is used in glass production to enhance durability and thermal resistance.

- Catalysis: It serves as a catalyst or catalyst precursor in various

Interaction studies involving antimony(v) sodium trioxide focus on its behavior in biological systems and environmental settings. Research indicates that it interacts with various biological molecules, potentially affecting cellular functions. For instance:

- Protein Binding: Antimony may bind to proteins, altering their function and potentially leading to toxic effects.

- Cellular Uptake: Studies have shown that the uptake of antimony compounds by cells can vary significantly based on their oxidation state and solubility characteristics.

Understanding these interactions is crucial for assessing both therapeutic potential and toxicological risks associated with exposure.

Antimony(v) sodium trioxide shares similarities with other antimony compounds, particularly those containing different oxidation states or structural forms. Here are some comparable compounds:

| Compound Name | Chemical Formula | Oxidation State | Key Characteristics |

|---|---|---|---|

| Antimony(III) trioxide | Sb2O3 | +3 | Less soluble, used as a flame retardant |

| Antimony(V) pentoxide | Sb2O5 | +5 | Strong oxidizing agent |

| Sodium antimonate | Na3SbO4 | +5 | Soluble in water, used in glass making |

| Antimony trisulfide | Sb2S3 | +3 | Used in pigments, less soluble |

Uniqueness: Antimony(v) sodium trioxide is unique due to its specific hydration state (1/4-water), which influences its solubility and reactivity compared to other forms like antimony(III) trioxide or pentoxide. Its applications as a flame retardant and potential therapeutic agent further distinguish it from similar compounds.

Molecular and Structural Formula Analysis

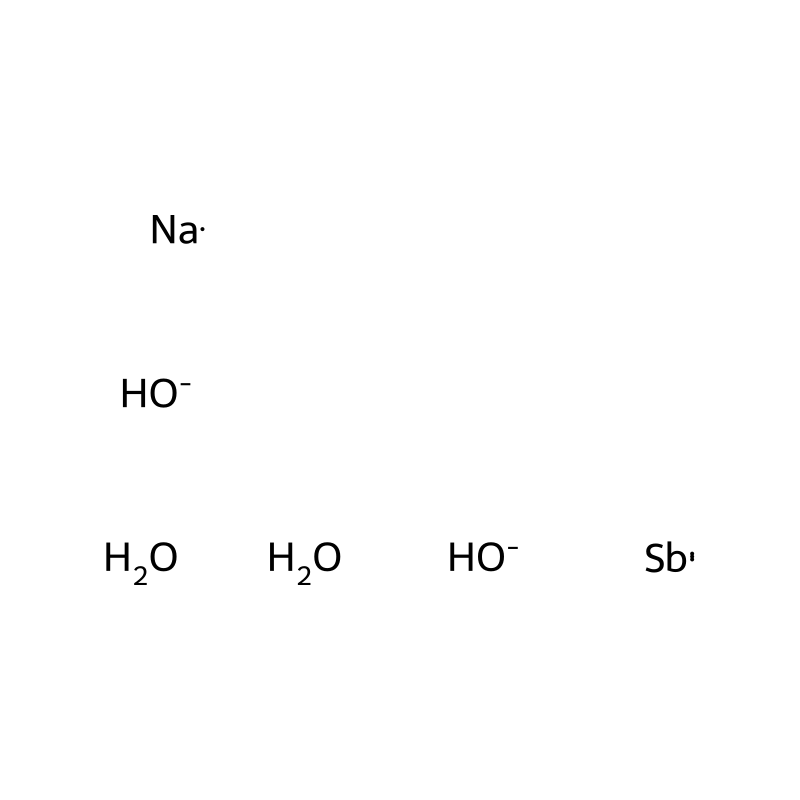

Antimony(V) sodium trioxide 1/4-water represents a complex inorganic compound with the molecular formula H₂Na₄O₁₃Sb₄, possessing a molecular weight of 789.01 grams per mole [1]. This compound incorporates antimony in the pentavalent oxidation state, forming a sodium-containing oxide structure with incorporated water molecules in a stoichiometric ratio of one-quarter water per formula unit [1]. The Chemical Abstracts Service registry number for this compound is 10049-22-6, which provides unambiguous identification in chemical databases [1].

The structural arrangement of this compound involves antimony atoms coordinated in octahedral geometries, consistent with the pentavalent oxidation state of antimony [5]. The antimony pentoxide framework exhibits a structure that can be derived from the rutile structure, where antimony atoms are coordinated by six oxygen atoms in distorted octahedral arrangements [5]. The SbO₆ octahedra demonstrate both corner-sharing and edge-sharing connectivity patterns, contributing to the three-dimensional framework of the compound [5].

Sodium cations occupy specific positions within the crystal lattice, providing charge balance for the anionic antimony oxide framework [9]. The sodium atoms interact with oxygen atoms through ionic bonding, creating a complex three-dimensional network that stabilizes the overall structure [9]. The incorporation of water molecules occurs through hydrogen bonding interactions with the oxide framework, creating additional structural stability [9].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | H₂Na₄O₁₃Sb₄ | [1] |

| Molecular Weight | 789.01 g/mol | [1] |

| Chemical Abstracts Service Number | 10049-22-6 | [1] |

| MDL Number | MFCD03427575 | [1] |

| Antimony Oxidation State | +5 | [5] |

Hydration States and Stoichiometric Variations

The hydration state of antimony(V) sodium trioxide 1/4-water reflects the specific incorporation of water molecules into the crystal structure at a defined stoichiometric ratio [1]. Antimony pentoxide compounds characteristically occur in hydrated forms, with the general formula Sb₂O₅·nH₂O, where n represents the variable number of water molecules [23] [28]. In the case of antimony(V) sodium trioxide 1/4-water, the water content corresponds to 0.25 moles of water per mole of the antimony-sodium oxide framework [1].

The hydration behavior of antimony pentoxide systems demonstrates significant variability depending on synthesis conditions and environmental factors [12]. Hydrated antimony(V) oxide materials can exhibit water contents ranging from anhydrous forms to highly hydrated variants containing multiple water molecules per formula unit [12]. The specific hydration state influences both the structural arrangement and the physical properties of the resulting compound [12].

Sodium hexahydroxoantimonate(V) represents another important hydration variant within this chemical family, with the formula NaSb(OH)₆ [9] [10]. This compound contains six hydroxyl groups coordinated to each antimony center, demonstrating the capacity of pentavalent antimony to accommodate extensive hydration [9] [10]. The molecular weight of sodium hexahydroxoantimonate(V) is 246.79 grams per mole, reflecting the different stoichiometry compared to the 1/4-water variant [9].

The formation of different hydration states occurs through controlled precipitation and crystallization processes [22]. Variables such as solution concentration, temperature, and reaction time influence the final hydration state of the antimony-sodium oxide product [22]. The stability of specific hydration states depends on the balance between enthalpic contributions from hydrogen bonding and entropic factors related to water molecule organization [22].

| Hydration Variant | Formula | Water Content | Molecular Weight (g/mol) | Reference |

|---|---|---|---|---|

| Antimony(V) Sodium Trioxide 1/4-Water | H₂Na₄O₁₃Sb₄ | 0.25 H₂O | 789.01 | [1] |

| Sodium Hexahydroxoantimonate(V) | H₆NaO₆Sb | 6 OH groups | 246.79 | [9] |

| Hydrated Antimony(V) Oxide | Sb₂O₅·nH₂O | Variable | Variable | [23] |

Spectroscopic Identification (FTIR, Raman, XRD)

Fourier Transform Infrared spectroscopy provides definitive identification of antimony(V) sodium trioxide 1/4-water through characteristic vibrational bands [15] [16]. The infrared spectrum of antimony pentoxide exhibits an intense band at 740 cm⁻¹, with additional low-intensity bands at approximately 370, 450, and 680 cm⁻¹ [16]. These bands correspond to antimony-oxygen stretching vibrations characteristic of the pentavalent antimony oxidation state [16]. The presence of incorporated water molecules generates additional bands in the 3200-3600 cm⁻¹ region, corresponding to water stretching vibrations [33].

Antimony-containing compounds demonstrate characteristic infrared absorption patterns that enable structural identification [32]. The band at approximately 1020 cm⁻¹ indicates the presence of crystalline antimony-containing phases with rutile-like structures [15]. Additional bands at 738 cm⁻¹ and a shoulder at 432 cm⁻¹ provide evidence for specific antimony oxide structural arrangements [15]. The infrared spectrum also reveals bands attributable to sodium-oxygen interactions, typically appearing in the 400-600 cm⁻¹ region [32].

Raman spectroscopy offers complementary vibrational information for antimony(V) sodium trioxide 1/4-water characterization [17] [19]. Antimony compounds exhibit characteristic Raman bands corresponding to symmetric and antisymmetric stretching modes [33]. The symmetric stretching modes typically appear in the 590-675 cm⁻¹ region, while antisymmetric stretching modes occur at lower frequencies around 479-520 cm⁻¹ [33]. The Raman spectrum of antimony-containing materials also shows bands at approximately 656 cm⁻¹ assigned to antimony-oxygen stretching vibrations [35].

X-ray diffraction analysis provides definitive crystal structure information for antimony(V) sodium trioxide 1/4-water [13] [18]. The compound exhibits characteristic diffraction peaks that correspond to specific crystallographic planes within the structure [13]. The orthorhombic crystal system demonstrates lattice parameters with a-axis dimensions of approximately 18.48 Angstroms, b-axis dimensions of 10.94 Angstroms, and c-axis dimensions of 7.37 Angstroms [13]. The diffraction pattern reveals strong peaks at specific 2θ angles, including prominent reflections at 9.56°, 15.30°, and 16.85° [13].

The X-ray powder diffraction data enable calculation of crystallographic parameters and confirmation of phase purity [13] [18]. The experimental diffraction spacings demonstrate excellent agreement with calculated values based on the proposed crystal structure, with relative deviations typically less than 0.3% [13]. This agreement confirms the accuracy of the structural model and the single-phase nature of the synthesized compound [13].

| Spectroscopic Technique | Characteristic Bands/Peaks | Assignment | Reference |

|---|---|---|---|

| FTIR | 740 cm⁻¹ | Sb-O stretching (intense) | [16] |

| FTIR | 370, 450, 680 cm⁻¹ | Sb-O stretching (low intensity) | [16] |

| FTIR | 3200-3600 cm⁻¹ | Water stretching vibrations | [33] |

| FTIR | 1020 cm⁻¹ | Crystalline Sb-containing phases | [15] |

| Raman | 590-675 cm⁻¹ | Symmetric stretching modes | [33] |

| Raman | 479-520 cm⁻¹ | Antisymmetric stretching modes | [33] |

| Raman | 656 cm⁻¹ | Sb-O stretching vibrations | [35] |

| XRD | 9.56°, 15.30°, 16.85° (2θ) | Primary diffraction peaks | [13] |

| XRD | a=18.48, b=10.94, c=7.37 Å | Lattice parameters | [13] |

Hydrothermal synthesis represents the most versatile and widely employed methodology for preparing antimony(V) sodium trioxide 1/4-water with controlled crystallinity and morphology. This approach utilizes aqueous reaction media under elevated temperature and pressure conditions to facilitate crystal growth and phase formation [1] [2] [3].

The fundamental hydrothermal process involves dissolving antimony precursors in alkaline sodium hydroxide solutions, followed by controlled heating in sealed autoclaves. Research indicates that optimal synthesis conditions require temperatures ranging from 100-300°C with reaction times extending from 8-30 hours [4]. The autogenous pressure generated within the hydrothermal reactor, typically 1-10 MPa, promotes enhanced solubility and mass transport of reactant species.

Several distinct hydrothermal routes have been developed for antimony(V) sodium trioxide 1/4-water synthesis. The direct hydrothermal method employs antimony pentachloride (SbCl₅) as the primary precursor, combined with sodium hydroxide and controlled water content. This route operates optimally at temperatures of 150-200°C with strongly alkaline conditions (pH 12-14) maintained for 12-24 hours [5] [6].

The alkaline precipitation-hydrothermal hybrid approach utilizes antimony trioxide (Sb₂O₃) as the starting material, which undergoes oxidative conversion in the presence of hydrogen peroxide and sodium hydroxide. This methodology requires milder temperature conditions (80-120°C) with pH values maintained between 10-12 [7] [8]. The oxidative conversion effectively transforms trivalent antimony to the pentavalent state required for the target compound formation.

Advanced hydrothermal techniques incorporate surfactant-assisted synthesis to control particle morphology and size distribution. Polyvinyl pyrrolidone (PVP) and polyvinyl alcohol (PVA) serve as effective morphology-controlling agents, directing crystal growth along specific crystallographic orientations [2] [3]. The presence of these organic additives influences nucleation kinetics and growth rates, resulting in enhanced crystalline quality.

Temperature control during hydrothermal synthesis critically affects the final product characteristics. Studies demonstrate that lower temperatures (100-150°C) favor the formation of metastable phases with higher water content, while elevated temperatures (200-300°C) promote dehydration and formation of more condensed antimonate structures [9]. The specific 1/4-water stoichiometry requires precise temperature control within the 150-200°C range to maintain the desired hydration level.

Solid-State Reaction Mechanisms

Solid-state synthesis pathways provide alternative approaches for preparing antimony(V) sodium trioxide 1/4-water through high-temperature reactions between solid precursors. These mechanisms operate through diffusion-controlled processes that enable atomic rearrangement and phase formation without intermediate dissolution steps [10] [11].

The fundamental solid-state reaction mechanism involves the direct combination of antimony trioxide with sodium carbonate or sodium hydroxide at elevated temperatures. The reaction proceeds through a series of intermediate phases, beginning with surface adsorption of sodium ions onto antimony oxide particles, followed by oxygen ion migration and eventual formation of the antimonate structure [12] [13].

Alkaline oxidation represents a primary solid-state mechanism for antimony(V) sodium trioxide 1/4-water formation. This process utilizes antimony trioxide as the starting material, which undergoes oxidation in the presence of sodium hydroxide at temperatures ranging from 300-400°C [14] [15]. The reaction mechanism involves initial formation of sodium antimonate(III), followed by in-situ oxidation to the pentavalent state through atmospheric oxygen incorporation.

The oxidative conversion mechanism employs hydrogen peroxide as an oxidizing agent to facilitate the transformation of antimony(III) to antimony(V) species. This approach operates at moderate temperatures (90-150°C) and enables controlled oxidation while maintaining the sodium-antimony stoichiometric relationship [7] [8]. The reaction proceeds through formation of intermediate peroxo-antimony complexes that subsequently decompose to yield the final antimonate product.

Metathesis reactions between antimony trichloride and sodium carbonate provide an additional solid-state pathway. This mechanism operates at temperatures of 400-600°C and involves halide-oxide exchange reactions that generate antimony oxide intermediates [16]. The process requires careful control of reaction atmosphere to prevent volatilization of antimony species and ensure complete conversion to the desired antimonate phase.

Silver-antimony oxide formation through solid-state diffusion mechanisms demonstrates the importance of ionic mobility in solid-state synthesis. Research shows that oxygen diffusion rates often control the overall reaction kinetics, with activation energies for diffusion determining the minimum processing temperatures required [11]. This principle applies broadly to sodium-antimony systems, where sodium ion mobility influences phase formation rates and final product homogeneity.

Precipitation and Purification Techniques

Precipitation methodologies constitute essential approaches for antimony(V) sodium trioxide 1/4-water synthesis, particularly when combined with subsequent purification steps to achieve high purity and controlled stoichiometry. These techniques leverage solubility differences and chemical reactivity to selectively form the desired antimonate phase [17] [18].

Controlled precipitation from aqueous solutions represents the most common approach for initial product formation. The process typically involves slow addition of sodium hydroxide solutions to acidic antimony precursor solutions, maintaining specific pH ranges to promote formation of the desired antimonate species [14] [17]. Optimal precipitation occurs at pH values between 8-10, where antimonate ions exhibit reduced solubility while avoiding excessive hydroxide formation.

The precipitation mechanism proceeds through nucleation and growth processes that determine final particle characteristics. Research indicates that nucleation rates increase with supersaturation levels, while growth rates depend on mass transport and surface reaction kinetics [18] [19]. Controlled addition rates of precipitating agents enable optimization of these competing processes to achieve desired particle size distributions and morphologies.

Hydrolysis-based precipitation techniques utilize controlled water addition to antimony chloride solutions to generate antimony oxide precursors. Studies demonstrate that pH plays a crucial role in determining precipitation products, with different antimony species predominating at various pH ranges [20]. At pH 0-1, soluble antimony chloride complexes remain stable, while pH 1-2 promotes formation of Sb₄O₅Cl₂ precipitates, and pH 2-4 yields Sb₈O₁₁Cl₂ phases.

Purification through sublimation provides highly effective removal of volatile impurities from antimony compounds. This technique operates at temperatures of 400-600°C and achieves purity levels exceeding 99.5% through selective volatilization of target compounds while leaving non-volatile impurities behind [21] [22]. The sublimation process requires careful temperature control to prevent decomposition while ensuring complete separation from contaminants.

Acid leaching represents a complementary purification approach for removing metallic impurities, particularly arsenic and lead, which commonly contaminate antimony compounds. Nitric acid leaching at temperatures of 65-110°C selectively dissolves arsenic compounds while leaving antimony oxides largely unaffected [23] [24]. This selectivity enables achievement of high-purity antimony products with arsenic contents below 0.02%.

Recrystallization techniques provide additional purification through dissolution and controlled crystallization processes. These methods operate at moderate temperatures (80-150°C) and achieve purity levels exceeding 99% through preferential crystal growth of the target compound [5]. The process requires selection of appropriate solvents that exhibit selective solubility for the desired antimonate species while excluding impurities.

Vacuum distillation offers precision purification for removing low-boiling impurities from antimony compounds. Operating at reduced pressures (50-740 mmHg) and temperatures of 105-150°C, this technique achieves fractional separation of different antimony species based on volatility differences [25]. The method enables precise control over final product composition and water content.

Role of pH and Temperature in Crystallization

The crystallization behavior of antimony(V) sodium trioxide 1/4-water exhibits strong dependence on both pH and temperature conditions, which collectively determine phase stability, crystal morphology, and final product characteristics. Understanding these relationships enables optimization of synthesis conditions for achieving desired material properties [18] [19] [20].

pH exerts primary control over antimony speciation in aqueous solutions, directly influencing which crystalline phases form during synthesis. At extremely acidic conditions (pH 0-1), antimony exists predominantly as soluble chloride complexes (SbCl₃), preventing crystallization of oxide phases [19]. As pH increases to 1-2, hydrolysis begins and needle-like crystals of Sb₄O₅Cl₂ precipitate with yields of 75-85% [20].

The pH range of 2-4 promotes formation of platelet-structured Sb₈O₁₁Cl₂ phases, which represent intermediate hydrolysis products with crystallization temperatures of 80-150°C [1] [20]. These phases exhibit enhanced crystalline order compared to lower pH products and achieve yields of 80-90%. Further pH increase to 4-7 enables formation of pure antimony trioxide (Sb₂O₃) with cubic or octahedral morphologies and improved yields of 85-95%.

Alkaline conditions (pH 7-10) favor formation of antimonate anions (SbO₃³⁻), which represent the primary building blocks for sodium antimonate synthesis. These conditions promote prismatic crystal growth with excellent yields of 90-98% at crystallization temperatures of 150-300°C [14] [17]. The alkaline environment stabilizes the pentavalent antimony oxidation state required for the target compound formation.

Strongly alkaline conditions (pH 10-14) enable formation of hexahydroxoantimonate complexes [Sb(OH)₆]⁻, which can lead to layered crystal structures under appropriate temperature conditions [26] [27]. These highly alkaline environments achieve the highest yields (95-99%) but require elevated crystallization temperatures of 200-400°C to drive dehydration and condensation reactions.

Temperature effects on crystallization operate through multiple mechanisms, including solubility control, kinetic activation, and thermodynamic stability relationships. Lower temperatures (20-60°C) generally produce amorphous or poorly crystalline precipitates due to insufficient thermal energy for ordered crystal growth [18]. Intermediate temperatures (60-120°C) provide optimal conditions for many antimony oxide phases, enabling controlled nucleation and growth processes.

The specific temperature range of 150-200°C proves particularly important for antimony(V) sodium trioxide 1/4-water synthesis, as this range provides sufficient thermal energy for antimony oxidation while maintaining the desired hydration level [5] [6]. Higher temperatures (200-300°C) promote dehydration reactions that can alter the final water content and compromise the target 1/4-water stoichiometry.

Temperature-pH interactions create complex phase diagrams that determine which antimony compounds can form under specific conditions. Research demonstrates that increasing temperature generally shifts equilibria toward more condensed, less hydrated phases [28]. This relationship requires careful balance between achieving adequate crystallization temperatures while preventing excessive dehydration that would eliminate the desired water content.

Crystallization kinetics also depend strongly on both pH and temperature through their effects on nucleation and growth rates. Studies show that alkaline conditions accelerate both nucleation and growth processes through enhanced ionic mobility and reduced interfacial energy barriers [9]. Similarly, elevated temperatures increase diffusion rates and reaction kinetics, enabling faster crystal formation and improved crystalline quality.